1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride
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Overview
Description
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3OS·HCl and a molecular weight of 195.67 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The methoxymethyl group attached to the thiadiazole ring adds to its unique chemical properties.
Preparation Methods
The synthesis of 1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with formaldehyde and hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine hydrochloride: This compound has a pyrazole ring instead of a thiadiazole ring, which can result in different chemical and biological properties.
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine: The oxadiazole ring in this compound also imparts unique properties compared to the thiadiazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
2408962-77-4 |
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Molecular Formula |
C5H10ClN3OS |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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